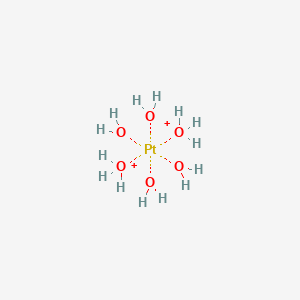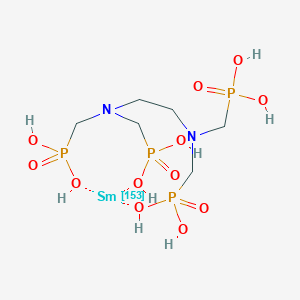![molecular formula C17H17ClN2O3S B1238990 methyl (2E)-2-(3-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarboxylate](/img/structure/B1238990.png)
methyl (2E)-2-(3-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[3-[2-[(4-chlorophenyl)thio]ethoxy]phenyl]methylideneamino]carbamic acid methyl ester is an aromatic ether.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound is synthesized and characterized for its potential as an antimicrobial agent. It's been found to exhibit antibacterial and antifungal activities against various strains including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungal strains such as C. albicans, A. niger, and A. clavatus (Desai, Shihora, & Moradia, 2007).
Structural and Mechanistic Studies
- Studies on the structure of reaction products of similar compounds with nitrogen-containing binucleophilic agents reveal the formation of various derivatives, demonstrating the compound's reactivity and potential for the creation of diverse molecular structures (Kosolapova et al., 2013).
- The compound's behavior in hydrazination reactions has been studied, showing unexpected C–S bond cleavage, which led to the production of other compounds. This provides insights into its reactivity and potential applications in synthetic chemistry (Nordin et al., 2016).
Antimicrobial Properties
- The compound has been utilized in the synthesis of formazans and Mannich bases, showing moderate antimicrobial activity against bacterial and fungal strains. This indicates its potential use in developing antimicrobial agents (Sah et al., 2014).
Pharmacological Evaluation and Drug Design
- It is also involved in the synthesis and pharmacological evaluation of various compounds. Studies have shown potential antibacterial activities and moderate enzyme inhibition, suggesting its usefulness in drug design and pharmacology (Siddiqui et al., 2014).
Eigenschaften
Molekularformel |
C17H17ClN2O3S |
|---|---|
Molekulargewicht |
364.8 g/mol |
IUPAC-Name |
methyl N-[(E)-[3-[2-(4-chlorophenyl)sulfanylethoxy]phenyl]methylideneamino]carbamate |
InChI |
InChI=1S/C17H17ClN2O3S/c1-22-17(21)20-19-12-13-3-2-4-15(11-13)23-9-10-24-16-7-5-14(18)6-8-16/h2-8,11-12H,9-10H2,1H3,(H,20,21)/b19-12+ |
InChI-Schlüssel |
NTYFSSHHVSXJGP-XDHOZWIPSA-N |
Isomerische SMILES |
COC(=O)N/N=C/C1=CC(=CC=C1)OCCSC2=CC=C(C=C2)Cl |
SMILES |
COC(=O)NN=CC1=CC(=CC=C1)OCCSC2=CC=C(C=C2)Cl |
Kanonische SMILES |
COC(=O)NN=CC1=CC(=CC=C1)OCCSC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (Z)-3-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)methylamino]but-2-enoate](/img/structure/B1238908.png)
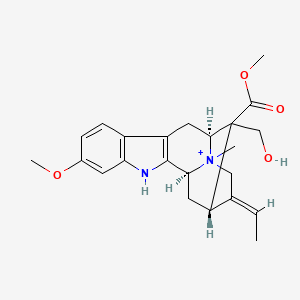
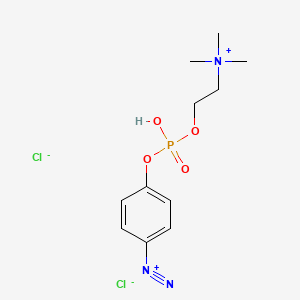
![S-[(3S,5R,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] ethanethioate](/img/structure/B1238912.png)
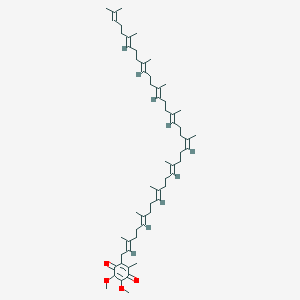
![2-[(3S,6R,9Z,12R,15S,18S,21R,24S,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxy-ethyl]-15-(3-guanidinopropyl)-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxy-acetic acid](/img/structure/B1238915.png)
![N-butan-2-yl-1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1238917.png)
![3-[(3R)-1-Propyl-3-piperidinyl]benzenecarbonitrile](/img/structure/B1238919.png)
![3-[(3S,5S,8R,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1238922.png)
